molecular formula C30H32Cl3NO B1675429 Lumefantrine CAS No. 82186-77-4

Lumefantrine

Cat. No. B1675429
CAS RN: 82186-77-4
M. Wt: 528.9 g/mol
InChI Key: DYLGFOYVTXJFJP-MYYYXRDXSA-N
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Description

Lumefantrine is an antimalarial drug used to treat and prevent malaria. It is a synthetic derivative of the natural product artemisinin and acts as a prodrug, which is slowly metabolized to its active form, desbutyl-lumefantrine, in the body. Lumefantrine is used in combination with other antimalarial drugs to increase its efficacy and reduce the risk of resistance. It is a widely used drug, particularly in Africa, where malaria is endemic.

Scientific research applications

  • Enhanced Bioavailability Through Novel Formulations: Lumefantrine's effectiveness has been significantly improved by developing new solid dispersion formulations (SDF). These formulations have been studied for their pharmacokinetics in healthy volunteers, demonstrating a notable enhancement in bioavailability​​.

  • Palatability and Bioavailability in Dispersible Tablets: Research has been conducted on the palatability of three different flavors of artemether-lumefantrine dispersible tablets and their bioavailability in healthy subjects. This study is crucial for improving the acceptability and effectiveness of the medication, particularly in pediatric applications​​.

  • Pharmacokinetics of Coartem: Understanding the pharmacokinetics of Coartem (a combination of artemether and lumefantrine) has been a significant area of study. This research provides insights into the absorption, distribution, metabolism, and excretion of the drug, which is vital for optimizing its use in malaria treatment​​.

  • Review of Artemether-Lumefantrine as a Malaria Treatment Option: Several studies have reviewed artemether-lumefantrine, highlighting its potential as a treatment option for malaria. These reviews include assessments of its efficacy, safety, and role in the current therapeutic landscape​​.

properties

IUPAC Name

2-(dibutylamino)-1-[(9Z)-2,7-dichloro-9-[(4-chlorophenyl)methylidene]fluoren-4-yl]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32Cl3NO/c1-3-5-13-34(14-6-4-2)19-29(35)28-18-23(33)17-27-25(15-20-7-9-21(31)10-8-20)26-16-22(32)11-12-24(26)30(27)28/h7-12,15-18,29,35H,3-6,13-14,19H2,1-2H3/b25-15-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYLGFOYVTXJFJP-MYYYXRDXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=CC4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN(CCCC)CC(C1=CC(=CC\2=C1C3=C(/C2=C/C4=CC=C(C=C4)Cl)C=C(C=C3)Cl)Cl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32Cl3NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3046663
Record name Lumefantrine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

528.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Lumefantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

The exact mechanism by which lumefantrine exerts its antimalarial effect is unknown. However, available data suggest that lumefantrine inhibits the formation of β-hematin by forming a complex with hemin and inhibits nucleic acid and protein synthesis.
Record name Lumefantrine
Source DrugBank
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Product Name

Lumefantrine

Color/Form

Yellow powder

CAS RN

82186-77-4, 120583-70-2, 120583-71-3
Record name Lumefantrine
Source CAS Common Chemistry
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Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name Lumefantrine [USAN:INN:BAN]
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine, (+)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine, (-)-
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Lumefantrine
Source DrugBank
URL https://www.drugbank.ca/drugs/DB06708
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Lumefantrine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID3046663
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name LUMEFANTRINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/F38R0JR742
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUMEFANTRINE, (+)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZUV4B00D9P
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name LUMEFANTRINE, (-)-
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/01NP22J3SV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name BENFLUMETOL
Source Hazardous Substances Data Bank (HSDB)
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Record name Lumefantrine
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0015653
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
23,000
Citations
M Makanga, S Krudsood - Malaria journal, 2009 - malariajournal.biomedcentral.com
… Artemether/lumefantrine is an ACT prequalified by the WHO … combination of artemether and lumefantrine. Its two components … regimen of artemether/lumefantrine has been confirmed in …
Number of citations: 124 malariajournal.biomedcentral.com
NJ White, M van Vugt, FD Ezzet - Clinical pharmacokinetics, 1999 - Springer
… nation of artemether and lumefantrine proved well tolerated … lumefantrine combination was registered in China in 1992. Thus, these early studies indicated that artemether-lumefantrine …
Number of citations: 427 link.springer.com
KR Stover, ST King, J Robinson - Annals of …, 2012 - journals.sagepub.com
… Although adherence to artemether-lumefantrine has been described as a potential problem due to the complicated dosing schedule, studies have described clinical cure rates similar to …
Number of citations: 37 journals.sagepub.com
EA Ashley, K Stepniewska… - Tropical Medicine & …, 2007 - Wiley Online Library
… This compared the area under the plasma concentration–time curve (AUC) for lumefantrine … and lumefantrine bioavailability. AL administration with soya milk increased the lumefantrine …
Number of citations: 176 onlinelibrary.wiley.com
C Sisowath, J Strömberg, A Mårtensson… - The Journal of …, 2005 - academic.oup.com
Artemisinin derivative–based combination therapy is expected to suppress the development of Plasmodium falciparum drug resistance in Africa. We have performed an artemether-…
Number of citations: 433 academic.oup.com
C Sisowath, PE Ferreira, LY Bustamante… - Tropical Medicine & …, 2007 - Wiley Online Library
Objective Artemether‐lumefantrine (AL), presently the most favoured combination therapy against uncomplicated Plasmodium falciparum malaria in Africa, has recently shown to select …
Number of citations: 205 onlinelibrary.wiley.com
F Ezzet, M Van Vugt, F Nosten… - Antimicrobial agents …, 2000 - Am Soc Microbiol
The objective of this study was to conduct a prospective population pharmacokinetic and pharmacodynamic evaluation of lumefantrine during blinded comparisons of artemether-…
Number of citations: 417 journals.asm.org
PR Dimbu, R Horth, ALM Cândido… - Antimicrobial agents …, 2021 - Am Soc Microbiol
… also potentially associated with amodiaquine resistance but lumefantrine sensitivity (13). … pfmdr1 allele previously associated with decreased sensitivity to lumefantrine (13). In addition, …
Number of citations: 37 journals.asm.org
RPM Wong, S Salman, KF Ilett, PM Siba… - Antimicrobial agents …, 2011 - Am Soc Microbiol
Desbutyl-lumefantrine (DBL) is a metabolite of lumefantrine. Preliminary data from Plasmodium falciparum field isolates show greater antimalarial potency than, and synergy with, the …
Number of citations: 74 journals.asm.org
IM Hastings, SA Ward - The Journal of infectious diseases, 2005 - academic.oup.com
… The pfmdr 86N mutation's (orange arrow) increased tolerance of lumefantrine allows it to … of this mutation, whose increased tolerance of lumefantrine allows it to infect a person 4 days …
Number of citations: 89 academic.oup.com

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